Nitromethylation Efficiency: DMANE vs. Nitromethane and Other Nitroenamines
In the nitromethylation of 1,3-diarylpropenes mediated by DDQ, N,N-dimethyl-2-nitroethenamine (DMANE) serves as a unique nitromethane equivalent, providing a safe and convenient alternative to hazardous nitromethane. While nitromethane requires careful handling and is often used in excess, DMANE enables the reaction to proceed at room temperature with a product yield of 72-85% for various substituted 1,3-diarylpropenes [1]. In contrast, the direct use of nitromethane in similar transformations typically necessitates harsh conditions and yields are often lower (reported 45-65% in analogous systems) [1]. This differentiation is further emphasized by the fact that other nitroenamines, such as NMSM or EDAMs, are not effective in this specific oxidative C–H activation due to their different electronic and steric properties [2].
| Evidence Dimension | Reaction Yield in Nitromethylation |
|---|---|
| Target Compound Data | 72-85% yield for various 1,3-diarylpropenes |
| Comparator Or Baseline | Nitromethane (reported yields in analogous systems: 45-65%) |
| Quantified Difference | Yield improvement of approximately 20-40% when using DMANE |
| Conditions | DDQ-mediated C–H oxidative activation of 1,3-diarylpropenes at room temperature in 1,2-dichloroethane |
Why This Matters
The higher and more reliable yield under mild conditions directly translates to cost savings and improved process safety for industrial scale-up.
- [1] Deng, Z., Cheng, D., Xu, X., & Yan, J. (2019). The Nitromethylation of 1,3-Diarylpropenes Mediated by DDQ: N,N-Dimethyl-2-Nitroethyleneamine as a Nitromethane Equivalent. Asian Journal of Organic Chemistry, 8(2), 283-288. View Source
- [2] Abedinifar, F., et al. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(47), 30436-30456. View Source
